molecular formula C22H21ClN4O4 B12187013 Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12187013
M. Wt: 440.9 g/mol
InChI Key: MMZKATZLTFRFNS-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.

    Formation of the Piperazine Ring: This can be done through cyclization reactions involving diamines and sulfonium salts.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives.

Scientific Research Applications

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate can be compared with other quinazolinone derivatives, such as:

    4-(3-Chlorophenyl)-2-phenylquinazoline: Similar in structure but lacks the piperazine ring and ethyl ester group.

    2-(3-Chlorophenyl)-4-oxo-3,4-dihydroquinazoline: Lacks the piperazine ring and ethyl ester group.

    4-(3-Chlorophenyl)-3,4-dihydroquinazolin-2-amine: Contains an amine group instead of the piperazine ring.

The uniqueness of this compound lies in its combination of the quinazolinone core, piperazine ring, and ethyl ester group, which can confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

ethyl 4-[3-(3-chlorophenyl)-4-oxoquinazoline-7-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H21ClN4O4/c1-2-31-22(30)26-10-8-25(9-11-26)20(28)15-6-7-18-19(12-15)24-14-27(21(18)29)17-5-3-4-16(23)13-17/h3-7,12-14H,2,8-11H2,1H3

InChI Key

MMZKATZLTFRFNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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